molecular formula C12H15N5 B7387637 N-[[2-(ethylamino)pyridin-4-yl]methyl]pyrazin-2-amine

N-[[2-(ethylamino)pyridin-4-yl]methyl]pyrazin-2-amine

Cat. No.: B7387637
M. Wt: 229.28 g/mol
InChI Key: NVILYWHDDLLEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[2-(ethylamino)pyridin-4-yl]methyl]pyrazin-2-amine is an organic compound that features a pyrazine ring substituted with an ethylamino group and a pyridinylmethyl group

Properties

IUPAC Name

N-[[2-(ethylamino)pyridin-4-yl]methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-14-11-7-10(3-4-15-11)8-17-12-9-13-5-6-16-12/h3-7,9H,2,8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVILYWHDDLLEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)CNC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(ethylamino)pyridin-4-yl]methyl]pyrazin-2-amine typically involves the following steps:

    Formation of the Pyridinylmethyl Intermediate: The starting material, 2-(ethylamino)pyridine, is reacted with a suitable alkylating agent to form the pyridinylmethyl intermediate.

    Coupling with Pyrazine: The pyridinylmethyl intermediate is then coupled with pyrazine-2-amine under appropriate conditions, such as the presence of a base and a suitable solvent, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(ethylamino)pyridin-4-yl]methyl]pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino or pyridinylmethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-[[2-(ethylamino)pyridin-4-yl]methyl]pyrazin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in the study of biological pathways and mechanisms due to its potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of N-[[2-(ethylamino)pyridin-4-yl]methyl]pyrazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(pyridin-4-yl)ethanamine
  • 2-(2-pyridyl)ethylamine
  • 4-(ethylaminomethyl)pyridine

Uniqueness

N-[[2-(ethylamino)pyridin-4-yl]methyl]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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